Anazolene sodium

Overview

Description

Anazolene Sodium, also known as Acid Blue 92, is a dark-blue powder with a molecular weight of 695.59 . It is often used in the dyeing and preservation of fish and meat products .

Molecular Structure Analysis

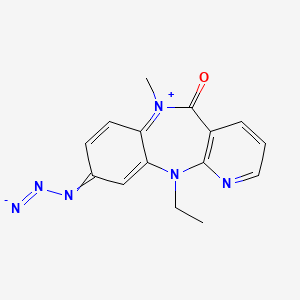

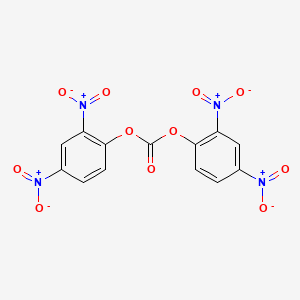

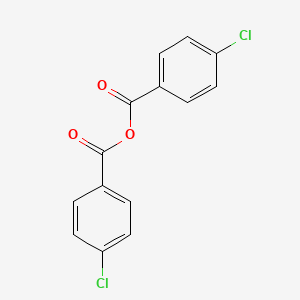

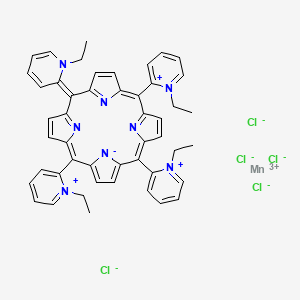

The molecular formula of this compound is C26H16N3Na3O10S3 . This compound has a molecular weight of 695.57 .

Chemical Reactions Analysis

This compound has an absorbance peak at 221 nm . This suggests that it interacts with light in the ultraviolet region of the spectrum, which is a characteristic of many dyes.

Physical And Chemical Properties Analysis

This compound is a dark-blue powder . It is highly soluble in water and has a weakly basic pH of about 9 . It is also soluble in liquid ammonia and slightly soluble in organic solvents such as ethanol, methanol, and ether .

Scientific Research Applications

1. Environmental Applications

Anazolene sodium, commonly used as a model azo dye, has been a focus of environmental research, particularly in the degradation of dyes from wastewater. A study by Khataee et al. (2018) explored the sonocatalytic degradation of this compound using dysprosium-doped CdSe nanoparticles. This research highlighted the potential of such nanoparticles in treating dye-contaminated water, showing a high decolorization efficiency, which indicates their effectiveness in environmental remediation.

2. Chemical Synthesis and Material Science

In the field of material science and chemical synthesis, this compound has been used in various studies. For example, research on new materials for selective sensing applications has utilized compounds similar to this compound. In a study by Gupta et al. (2000), a nickel(II) selective potentiometric sensor was developed using a compound closely related to this compound. This research is significant for developing new materials with specific sensing capabilities.

Mechanism of Action

Target of Action

Anazolene sodium, also known as Antazoline, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine involved in local immune responses and acting as a neurotransmitter in the central nervous system .

Mode of Action

This compound acts as an antagonist at the Histamine H1 receptor . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking the Histamine H1 receptor, this compound inhibits the normal signaling of histamine, which can lead to various downstream effects depending on the specific physiological context .

Pharmacokinetics

Like many drugs, its bioavailability, distribution, metabolism, and excretion (adme properties) would be expected to significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine signaling. By blocking the Histamine H1 receptor, this compound can mitigate the physiological effects of histamine, such as inflammation and allergic responses .

Biochemical Analysis

Biochemical Properties

Anazolene sodium plays a significant role in various biochemical reactions due to its ability to interact with multiple biomolecules. It has an absorbance peak at 221 nm, which makes it useful in spectrophotometric analyses . This compound interacts with enzymes, proteins, and other biomolecules through binding interactions. For instance, it can bind to albumin in human plasma, which affects its distribution and stability in the bloodstream . Additionally, this compound can interact with various enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activation status of immune cells, such as T helper cell subsets and innate immune cells, in tissues like the skin and other target organs . This compound can also impact the composition of the intestinal microbiota, indirectly affecting immune cell function . Furthermore, this compound has been shown to influence the expression of genes related to stress responses and metabolic processes.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in aqueous solutions and is not significantly affected by light . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro and in vivo studies, this compound has been observed to maintain its activity over extended periods, but its degradation products may have different biological effects . The stability and degradation of this compound are crucial factors to consider when interpreting experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing diagnostic accuracy in medical applications . At high doses, it may exhibit toxic or adverse effects. For example, in mice, the lethal dose (LD50) of this compound administered intravenously is 450 mg/kg . Threshold effects and dose-dependent responses are important considerations when evaluating the safety and efficacy of this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, this compound can influence the glycolytic pathway and the tricarboxylic acid cycle, impacting energy production and cellular metabolism. The interactions of this compound with metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with sodium-dependent transport mechanisms, such as the sodium-potassium ATPase, to regulate its intracellular concentration and distribution . Additionally, binding to plasma proteins, such as albumin, affects its localization and accumulation in different tissues . Understanding the transport and distribution of this compound is essential for optimizing its use in diagnostic and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and experimental conditions

properties

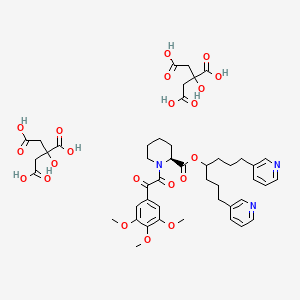

| { "Design of the Synthesis Pathway": "Anazolene sodium can be synthesized through a three-step reaction pathway involving the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by reduction and sodium salt formation.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetophenone", "Sodium borohydride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with 2-bromoacetophenone in ethanol to form 2-(2-phenyl-2-oxoethyl)aminopyridine.", "Step 2: Reduction of 2-(2-phenyl-2-oxoethyl)aminopyridine with sodium borohydride in ethanol to form 2-(2-phenylethyl)aminopyridine.", "Step 3: Formation of anazolene sodium by reacting 2-(2-phenylethyl)aminopyridine with sodium hydroxide in water and then adding sodium chloride to precipitate the product." ] } | |

CAS RN |

3861-73-2 |

Molecular Formula |

C26H19N3NaO10S3 |

Molecular Weight |

652.6 g/mol |

IUPAC Name |

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H19N3O10S3.Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39); |

InChI Key |

OIGCDJDTHOEGAB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS RN |

3861-73-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Anazolene sodium; Anazolenum natricum; Acid Wool Blue RL; Wool Blue RL; NSC 47734; NSC-47734; NSC47734; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.